6-Ethoxy-2-methyl-1,3-benzothiazole

描述

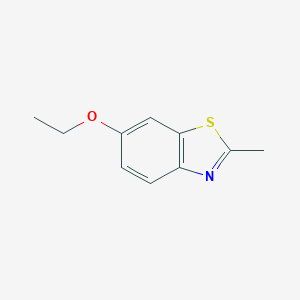

Structure

3D Structure

属性

IUPAC Name |

6-ethoxy-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-3-12-8-4-5-9-10(6-8)13-7(2)11-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRZJVQWLOOWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301279 | |

| Record name | 6-ethoxy-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18879-72-6 | |

| Record name | 6-Ethoxy-2-methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-ethoxy-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Ethoxy-2-methyl-1,3-benzothiazole

<_ 2_0_1_3_7_9_3_2_0_3_0_6_0_5_3_3_6_2_0_3_3_3_6_1_5_2_3_6_1_0_5>

This guide provides a comprehensive overview of the synthesis and characterization of 6-Ethoxy-2-methyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2][3] The electron-rich nature of the benzothiazole ring system allows for diverse chemical modifications, enabling the fine-tuning of biological activity.[3] Specifically, derivatives such as this compound are explored for their potential as antitumor, antimicrobial, and anti-inflammatory agents.[3][4] The strategic placement of the ethoxy and methyl groups on the benzothiazole core can significantly influence the molecule's physicochemical properties and its interactions with biological targets.

Strategic Synthesis of this compound

The construction of the this compound molecule is most effectively achieved through a classical condensation reaction, a cornerstone of heterocyclic chemistry. The primary and most established route involves the reaction of 2-amino-4-ethoxyphenol with acetic anhydride. This method is favored for its reliability, relatively mild conditions, and the ready availability of starting materials.

Retrosynthetic Analysis and Mechanistic Insights

A retrosynthetic analysis of the target molecule reveals the key bond disconnection at the thiazole ring, pointing to 2-amino-4-ethoxyphenol as the critical precursor. The Jacobson cyclization, a well-established method for benzothiazole synthesis, provides the foundational chemistry for this transformation.[1][2][5] The reaction proceeds through the initial acylation of the amino group of 2-amino-4-ethoxyphenol by acetic anhydride, forming an intermediate N-(5-ethoxy-2-hydroxyphenyl)acetamide. This is followed by an intramolecular cyclization and dehydration, driven by the acidic conditions, to yield the final benzothiazole ring.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable and scalable laboratory procedure for the synthesis of this compound.

Materials:

-

2-amino-4-ethoxyphenol

-

Acetic anhydride

-

Pyridine (catalyst)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-ethoxyphenol (1 equivalent) in a minimal amount of ethanol.

-

Reagent Addition: To the stirred solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature. A mild exothermic reaction may be observed.

-

Catalysis: Add a catalytic amount of pyridine (approximately 0.1 equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully add the mixture to a beaker of ice-cold water to precipitate the crude product.

-

Neutralization: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

Drying: Dry the purified crystals under vacuum over anhydrous magnesium sulfate.

Diagram: Synthetic Pathway of this compound

Caption: Synthetic route to this compound.

Comprehensive Characterization of this compound

The unambiguous identification and purity assessment of the synthesized this compound are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The expected signals include a triplet and a quartet for the ethoxy group, a singlet for the methyl group, and distinct aromatic protons on the benzothiazole ring system.

-

¹³C NMR: The carbon-13 NMR spectrum confirms the carbon framework of the molecule. Distinct signals will be observed for the methyl carbon, the two carbons of the ethoxy group, and the aromatic and heterocyclic carbons.

Infrared (IR) Spectroscopy:

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands include C-H stretching vibrations (aromatic and aliphatic), C=N stretching of the thiazole ring, and C-O stretching of the ethoxy group.

Mass Spectrometry (MS):

Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of C₁₀H₁₁NOS.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of the synthesized compound. A single, sharp peak in the chromatogram under optimized conditions indicates a high degree of purity.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁NOS |

| Molecular Weight | 193.27 g/mol [6] |

| CAS Number | 18879-72-6[6][7] |

| IUPAC Name | This compound[6] |

| Appearance | Crystalline solid |

| ¹H NMR (CDCl₃, δ ppm) | ~1.4 (t, 3H, -OCH₂CH ₃), ~2.8 (s, 3H, -CH ₃), ~4.1 (q, 2H, -OCH ₂CH₃), ~7.0-7.8 (m, 3H, Ar-H ) |

| IR (KBr, cm⁻¹) | ~2980 (C-H aliph.), ~1600 (C=N), ~1240 (C-O) |

| MS (m/z) | 193 (M+) |

Diagram: Experimental Workflow for Characterization

Caption: Workflow for the characterization of the synthesized compound.

Conclusion and Future Perspectives

This guide has outlined a robust and reproducible methodology for the synthesis and comprehensive characterization of this compound. The provided protocols and analytical data serve as a valuable resource for researchers engaged in the synthesis of novel benzothiazole derivatives. The versatility of the benzothiazole scaffold continues to inspire the development of new therapeutic agents and functional materials. Future research in this area may focus on the elaboration of the this compound core to explore its structure-activity relationships in various biological assays, potentially leading to the discovery of novel drug candidates.

References

-

Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides - PubMed. Available at: [Link]

-

This compound | C10H11NOS | CID 285325 - PubChem. Available at: [Link]

-

Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles - ACS Publications. Available at: [Link]

-

Synthesis of benzothiazoles via ipso substitution of ortho -methoxythiobenzamides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

2-amino-4-ethoxyphenol - LookChem. Available at: [Link]

-

(PDF) Synthesis and Cyclization of Benzothiazole: Review - ResearchGate. Available at: [Link]

-

(PDF) 6-Methoxy-1,3-benzothiazol-2-amine - ResearchGate. Available at: [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. Available at: [Link]

Sources

- 1. Synthesis of benzothiazoles viaipso substitution of ortho-methoxythiobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C10H11NOS | CID 285325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Ethoxy-2-methyl-1,3-benzothiazole

Introduction: The Significance of the Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This has led to the development of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Within this important class of compounds, 6-Ethoxy-2-methyl-1,3-benzothiazole emerges as a key synthetic intermediate and a subject of significant interest for researchers and drug development professionals. Its strategic substitution with an ethoxy group at the 6-position and a methyl group at the 2-position modulates its lipophilicity and metabolic stability, making it a versatile building block for the synthesis of novel therapeutic agents.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and potential applications.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in the early stages of drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NOS | PubChem CID: 285325[4] |

| Molecular Weight | 193.27 g/mol | PubChem CID: 285325[4] |

| IUPAC Name | This compound | PubChem CID: 285325[4] |

| CAS Number | 18879-72-6 | PubChem CID: 285325[4] |

| Appearance | Not explicitly available; likely a solid at room temperature based on related compounds. | Inferred from related structures |

| Melting Point | No experimental data available. Predicted to be a solid at room temperature. | |

| Boiling Point | No experimental data available. | |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, DMSO, and dichloromethane. | Based on chemical structure |

| XLogP3 | 3.1 | PubChem CID: 285325[4] |

| Hydrogen Bond Donor Count | 0 | PubChem CID: 285325[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 285325[4] |

| Topological Polar Surface Area | 42.1 Ų | PubChem CID: 285325[4] |

Molecular Structure and Identification

The structural identity of this compound is unequivocally defined by its molecular formula, IUPAC name, and various chemical identifiers.

-

Canonical SMILES: CCOC1=CC2=C(C=C1)N=C(S2)C[4]

-

InChI: InChI=1S/C10H11NOS/c1-3-12-8-4-5-9-10(6-8)13-7(2)11-9/h4-6H,3H2,1-2H3[4]

-

InChIKey: PKRZJVQWLOOWHD-UHFFFAOYSA-N[4]

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxy-2-aminothiophenol in a suitable solvent such as ethanol or glacial acetic acid.

-

Reagent Addition: Slowly add a stoichiometric equivalent of acetic anhydride to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water. The crude product will precipitate out.

-

Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. [5]

Applications in Drug Discovery and Development

The benzothiazole scaffold is a recurring motif in a multitude of biologically active compounds. [1][2]The substitutions present in this compound make it an attractive precursor for the synthesis of derivatives with potential therapeutic applications, particularly in oncology and inflammatory diseases.

-

Anticancer Agents: Many benzothiazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. [1][6]The 6-ethoxy group can enhance cell permeability and interaction with hydrophobic pockets of target proteins.

-

Anti-inflammatory Agents: The benzothiazole nucleus is found in compounds exhibiting significant anti-inflammatory properties. [6]* Antimicrobial Agents: The structural features of benzothiazoles are conducive to antimicrobial activity, and derivatives are often explored for their efficacy against a range of pathogens. [1]

Caption: Potential applications of this compound in drug discovery.

Analytical Methodologies for Structural Elucidation and Purity Assessment

The unambiguous characterization and purity assessment of synthesized this compound are critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed. [7] 1. Spectroscopic Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. [7] * ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzothiazole ring, the ethoxy group (a quartet and a triplet), and the methyl group (a singlet).

-

¹³C NMR: The spectrum would display distinct signals for each carbon atom in the molecule, confirming the carbon framework.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. [7]Characteristic peaks for C-O stretching of the ethoxy group, C=N stretching of the thiazole ring, and aromatic C-H stretching would be expected.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. [7] 2. Chromatographic Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound. [5]A single sharp peak in the chromatogram would indicate a high degree of purity.

Caption: A typical analytical workflow for the characterization of this compound.

Conclusion

This compound is a molecule of considerable interest, possessing a scaffold that is central to many areas of drug discovery. While experimental data for some of its fundamental physicochemical properties remain to be fully elucidated, its computed properties, plausible synthetic routes, and the known biological activities of related compounds underscore its potential as a valuable building block for the development of novel therapeutics. The analytical methodologies outlined in this guide provide a robust framework for its synthesis and characterization, paving the way for its further exploration in medicinal chemistry.

References

-

PubChem. This compound | C10H11NOS | CID 285325. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PMC - PubMed Central. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

-

Journal of Chemical Health Risks. Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

-

Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

-

NIH. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

-

Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link]

-

PubChem. 6-Ethoxy-2-mercaptobenzothiazole | C9H9NOS2 | CID 719344. [Link]

-

The Royal Society of Chemistry. 4. [Link]

-

The Role of Benzothiazole Derivatives in Modern Drug Discovery. [Link]

-

ResearchGate. Synthesis and Mesomorphic Properties of 6Methoxy and 6-Ethoxy-2-(2Hydroxy4-Alkanoyloxybenzylidenamino)Benzothiazoles | Request PDF. [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. [Link]

-

Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

-

Organic Chemistry Portal. Benzothiazole synthesis. [Link]

-

ResearchGate. Synthesis and Evaluation of 6‐Ethoxy‐2‐mercaptobenzothiazole Scaffolds as Potential α‐Glucosidase Inhibitors | Request PDF. [Link]

-

National Institute of Standards and Technology. Benzothiazole - the NIST WebBook. [Link]

-

MassBank. msbnk-ufz-wana007313d9f1ph. [Link]

-

SpectraBase. 6-Ethoxy-1,3-benzothiazol-2-amine - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. N-(6-Ethoxy-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)-acetamide. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

-

ChemSynthesis. 6-methyl-1,3-benzothiazole - C8H7NS, density, melting point, boiling point, structural formula, synthesis. [Link]

-

RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

-

ResearchGate. Benzothiazole-based poly(phenoxy-imine)s containing ethoxy and methoxy units: synthesis, thermal and optical properties | Request PDF. [Link]

-

PubChem. 2-Methylbenzothiazole | C8H7NS | CID 8446. [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. benthamscience.com [benthamscience.com]

- 3. jchemrev.com [jchemrev.com]

- 4. This compound | C10H11NOS | CID 285325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Ethoxy-2-methyl-1,3-benzothiazole

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Ethoxy-2-methyl-1,3-benzothiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with data from analogous structures to offer a comprehensive interpretation of the molecule's spectral characteristics.

Introduction: The Structural Significance of this compound

This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents. The precise characterization of such molecules is paramount, and NMR spectroscopy stands as the most powerful technique for elucidating their exact structure in solution.[1][2][3] This guide will delve into the predicted ¹H and ¹³C NMR spectra of this specific derivative, providing a foundational understanding for its identification and further research.

The structural features of this compound, particularly the substitution pattern on the benzene ring, give rise to a distinct set of signals in its NMR spectra. Understanding the interplay of the electron-donating ethoxy group at the 6-position and the methyl group at the 2-position is key to a precise spectral assignment.

Theoretical Framework: Predicting NMR Spectra

The predicted chemical shifts and coupling constants presented herein are derived from established principles of NMR spectroscopy and comparative analysis with structurally related compounds.[1][2][4][5] Key factors influencing the spectrum include:

-

Chemical Shift: The location of a signal in the NMR spectrum, influenced by the electronic environment of the nucleus. Electron-donating groups, such as the ethoxy substituent, tend to shield nearby protons and carbons, causing their signals to appear at a higher field (lower ppm).[6] Conversely, the electronegativity of the nitrogen and sulfur atoms in the thiazole ring will deshield adjacent nuclei.

-

Spin-Spin Coupling: The interaction between neighboring non-equivalent nuclei, which leads to the splitting of signals into multiplets. The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity of atoms.[7] For aromatic systems, the coupling constants are characteristic of the relative positions of the protons (ortho, meta, para).[7][8][9]

The following diagram illustrates the workflow for predicting and analyzing the NMR spectra of the target molecule.

Caption: A generalized workflow for experimental NMR data acquisition.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethoxy, methyl, and aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents and the heterocyclic core.

The molecular structure with proton numbering is shown below:

Caption: Structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.80 - 7.90 | d | Jortho = 8.8 | 1H |

| H-5 | 7.05 - 7.15 | dd | Jortho = 8.8, Jmeta = 2.5 | 1H |

| H-7 | 7.30 - 7.40 | d | Jmeta = 2.5 | 1H |

| -OCH₂CH₃ | 4.05 - 4.15 | q | J = 7.0 | 2H |

| -OCH₂CH ₃ | 1.40 - 1.50 | t | J = 7.0 | 3H |

| 2-CH₃ | 2.75 - 2.85 | s | - | 3H |

Detailed Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-4, H-5, and H-7):

-

The aromatic region is predicted to show three distinct signals. The electron-donating ethoxy group at C-6 significantly influences the chemical shifts of the aromatic protons.

-

H-4: This proton is ortho to the thiazole nitrogen and is expected to be the most deshielded of the aromatic protons, appearing as a doublet due to coupling with H-5.

-

H-7: This proton is ortho to the ethoxy group and will be shielded, appearing as a doublet due to a smaller meta coupling with H-5. [7] * H-5: This proton is coupled to both H-4 (ortho coupling) and H-7 (meta coupling), and is therefore expected to appear as a doublet of doublets. [7]

-

-

Ethoxy Group Protons (-OCH₂CH₃ and -OCH₂C H₃):

-

The methylene protons (-OCH₂ CH₃) are adjacent to the electronegative oxygen atom and are thus deshielded, appearing as a quartet due to coupling with the three methyl protons. [10] * The methyl protons (-OCH₂CH₃ ) are further from the oxygen and appear as a triplet due to coupling with the two methylene protons. [10]

-

-

Methyl Group Protons (2-CH₃):

-

The methyl group at the 2-position of the benzothiazole ring is attached to a carbon double-bonded to nitrogen. This environment leads to a predicted singlet in the range of 2.75-2.85 ppm. For comparison, the methyl protons in 6-methoxy-2-methylbenzothiazole appear at approximately 2.78 ppm. [11]

-

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eleven distinct signals, corresponding to the nine unique carbon atoms of the benzothiazole core and the two carbons of the ethoxy group.

The molecular structure with carbon numbering is shown below:

Caption: Structure of this compound with carbon numbering.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 165 - 168 |

| C-3a | 152 - 155 |

| C-4 | 122 - 125 |

| C-5 | 115 - 118 |

| C-6 | 156 - 159 |

| C-7 | 104 - 107 |

| C-7a | 130 - 133 |

| 2-C H₃ | 19 - 22 |

| -OC H₂CH₃ | 63 - 66 |

| -OCH₂C H₃ | 14 - 16 |

Detailed Interpretation of the ¹³C NMR Spectrum:

-

Benzothiazole Core Carbons:

-

C-2: This carbon is part of the C=N bond within the thiazole ring and is expected to be significantly deshielded, appearing at the lowest field among the core carbons. [12] * C-6: This carbon is directly attached to the electronegative oxygen of the ethoxy group, leading to a downfield shift.

-

C-3a and C-7a: These are the quaternary carbons at the ring fusion. C-3a, being adjacent to the nitrogen, is expected to be more deshielded than C-7a.

-

C-4, C-5, and C-7: These are the protonated aromatic carbons. The shielding effect of the ethoxy group is most pronounced at the ortho position (C-7) and the para position (C-4, relative to the ether oxygen), causing these signals to appear at a higher field compared to the unsubstituted benzothiazole. [13]

-

-

Ethoxy Group Carbons (-O CH₂CH₃ and -OCH₂ CH₃):

-

The methylene carbon (-OC H₂CH₃) is directly bonded to the oxygen and is therefore more deshielded than the terminal methyl carbon. [10] * The methyl carbon (-OCH₂C H₃) will appear at a characteristically high field.

-

-

Methyl Carbon (2-C H₃):

-

The carbon of the methyl group at the 2-position is expected to resonate in the typical aliphatic region.

-

Conclusion

This in-depth technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis of this compound. The interpretations are grounded in fundamental NMR principles and supported by data from analogous compounds. The provided tables and detailed explanations of chemical shifts and coupling patterns serve as a robust resource for the structural elucidation of this and related benzothiazole derivatives. Experimental verification is recommended to confirm these predictions.

References

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]

- Salman, S. R., & Al-Saws, A. H. (1996). Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. Spectroscopy Letters, 29(8), 1573-1578.

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

American Chemical Society. (2014). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Retrieved from [Link]

- Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Results in Chemistry, 3, 100088.

-

Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. Retrieved from [Link]

-

MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ScienceDirect. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]

-

Semantic Scholar. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-6-methyl-benzothiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

The University of Queensland. (n.d.). and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. Retrieved from [Link]

-

ChemWhat. (n.d.). 6-METHOXY-2-METHYLBENZOTHIAZOLE CAS#: 2941-72-2. Retrieved from [Link]

-

Oxford Academic. (n.d.). Molecular recognition and effects of a benzothiazole derivative targeting the MYC G-quadruplex. Retrieved from [Link]

-

Oxford Academic. (2025). Molecular recognition and effects of a benzothiazole derivative targeting the MYC G-quadruplex. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]

-

SpectraBase. (n.d.). benzothiazole, 2-[(6-ethoxy-2-benzothiazolyl)thio]-6-nitro- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S3: 1 H NMR spectrum of 6-nitro-1,3-benzothiazole-2-carbonitrile 13. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. ijirset.com [ijirset.com]

- 3. microbenotes.com [microbenotes.com]

- 4. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 7. acdlabs.com [acdlabs.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 6-METHOXY-2-METHYLBENZOTHIAZOLE(2941-72-2) 1H NMR spectrum [chemicalbook.com]

- 12. tandfonline.com [tandfonline.com]

- 13. diva-portal.org [diva-portal.org]

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry of 6-Ethoxy-2-methyl-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive analysis of 6-Ethoxy-2-methyl-1,3-benzothiazole using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver field-proven insights into experimental design, data interpretation, and the synergistic power of these methods for unambiguous structural elucidation and purity assessment. We delve into the causality behind methodological choices, establish self-validating protocols, and present a detailed examination of the spectral and fragmentation data, grounded in authoritative references.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with ethoxy and methyl substitutions. Its molecular structure is foundational to its chemical properties and biological activity. The benzothiazole core is a significant scaffold in medicinal chemistry, appearing in drugs with a wide range of activities, including antimicrobial, anticancer, and neuroprotective agents.[1] The precise characterization of such molecules is paramount for ensuring efficacy, safety, and reproducibility in research and development.

Compound Profile:

This guide will systematically detail the application of FT-IR for functional group identification and mass spectrometry for molecular weight confirmation and structural fragmentation analysis.

Section 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4][5][6]

Theoretical Principles: The "Why" of FT-IR

Molecules absorb IR radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds (e.g., stretching, bending).[5] The resulting spectrum is a unique "fingerprint" of the molecule. For this compound, FT-IR is indispensable for confirming the presence of key structural motifs: the aromatic system, the C=N bond of the thiazole ring, the ether linkage (C-O-C) of the ethoxy group, and the alkyl C-H bonds of the methyl and ethyl groups.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for robustness, ensuring data integrity through systematic checks.

Scientist's Note: The choice of sampling technique is critical. For a crystalline solid like this compound, the KBr pellet method is often preferred as it minimizes scattering and produces a high-quality spectrum. A thin-film preparation from a volatile solvent is a viable alternative.

Instrumentation:

-

Spectrometer: A modern FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16 (co-added to improve signal-to-noise ratio)

Step-by-Step Methodology:

-

System Preparation & Validation:

-

Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Perform a background scan (16 scans) using the empty sample holder. This is crucial for obtaining the sample's true absorbance spectrum.

-

(Optional but recommended) Verify instrument performance by running a spectrum of a polystyrene film standard. Key peaks should be within ±2 cm⁻¹ of their known values.

-

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with ~200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum (16 scans). The instrument software will automatically ratio the sample scan against the stored background scan to generate the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Perform baseline correction if necessary.

-

Use the peak-picking function in the software to identify the wavenumbers of major absorption bands.

-

Diagram 1: FT-IR Experimental Workflow

Caption: A streamlined workflow for acquiring a high-quality FT-IR spectrum.

Spectral Interpretation

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100–3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2980–2850 | C-H Stretch | -CH₃, -CH₂- (Alkyl) | Strong |

| 1610–1580 | C=N Stretch | Thiazole Ring | Medium |

| 1550–1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1250–1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |

| 1100–1020 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Medium |

| ~850-800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene | Strong |

| ~700-650 | C-S Stretch | Thiazole Ring | Weak to Medium |

Analysis:

-

The strong absorptions between 2980-2850 cm⁻¹ will confirm the presence of the methyl and ethoxy alkyl chains.

-

The strong band around 1250-1200 cm⁻¹ is a key indicator of the aryl-alkyl ether's asymmetric C-O stretch.

-

The C=N stretch of the thiazole ring (around 1600 cm⁻¹) and the aromatic C=C stretches are crucial for confirming the core heterocyclic structure.

-

The pattern of C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) can provide evidence for the 1,2,4-trisubstitution pattern on the benzene ring.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It provides the exact molecular weight of the compound and, through fragmentation, invaluable structural information.

Theoretical Principles: Hard vs. Soft Ionization

The choice of ionization technique dictates the type of information obtained.

-

Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and extensively fragment.[8][9][10] While this fragmentation provides a detailed structural fingerprint, the molecular ion (M⁺•) may be weak or absent for some molecules.[9]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers ions from solution into the gas phase.[7][11][12] It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[11][13] ESI is ideal for unequivocally determining the molecular weight.

Scientist's Note: For complete characterization, both techniques are valuable. ESI-MS (often coupled with liquid chromatography) should be used first to confirm the molecular weight (193.27 Da, leading to an [M+H]⁺ ion at m/z 194.06). Subsequently, GC-MS with EI can be used to generate a reproducible fragmentation pattern for library matching and detailed structural elucidation.

Experimental Protocol

Method A: Electrospray Ionization (ESI-MS)

-

System Preparation: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a standard calibration solution.

-

Sample Preparation: Dissolve a small amount (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile containing 0.1% formic acid. The acid facilitates protonation.

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a mass range of m/z 50-500. The primary goal is to observe the [M+H]⁺ ion.

Method B: Electron Ionization (EI-MS)

-

System Preparation: Tune and calibrate the GC-MS system.

-

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Data Acquisition: Inject the sample into the GC. The compound will be separated from any impurities and introduced into the MS ion source. Acquire data with a standard 70 eV electron energy over a mass range of m/z 40-300.

Diagram 2: Mass Spectrometry Analytical Workflow

Caption: General workflow for sample analysis by mass spectrometry.

Data Interpretation: Proposed Fragmentation Pathway (EI)

Under electron ionization, this compound is expected to produce a molecular ion at m/z 193 . The subsequent fragmentation will likely proceed through several key pathways involving the ethoxy group and the thiazole ring.

Table 2: Predicted Key Fragments in the EI Mass Spectrum

| m/z (Mass-to-Charge) | Proposed Fragment Structure | Loss from Parent/Precursor Ion |

| 193 | [C₁₀H₁₁NOS]⁺• (Molecular Ion) | - |

| 178 | [M - CH₃]⁺ | Loss of a methyl radical |

| 165 | [M - C₂H₄]⁺• (McLafferty Rearrangement) | Loss of ethene |

| 164 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 149 | [M - C₂H₄O]⁺• | Loss of acetaldehyde |

| 136 | [C₇H₆NS]⁺ | Loss of ethoxy radical + H |

Primary Fragmentation Pathways:

-

Loss of Ethene (McLafferty Rearrangement): A common pathway for ethers. The molecular ion can rearrange to eliminate a neutral molecule of ethene (C₂H₄, 28 Da), resulting in a radical cation at m/z 165 . This is often a prominent peak.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to the loss of a methyl radical (•CH₃, 15 Da), yielding an ion at m/z 178 .

-

Cleavage of the Ether Bond: Loss of the entire ethyl radical (•C₂H₅, 29 Da) results in an ion at m/z 164 .

Diagram 3: Proposed EI-MS Fragmentation Pathway

Caption: Key fragmentation routes for this compound in EI-MS.

Section 3: Integrated Spectroscopic Analysis

Neither FT-IR nor mass spectrometry alone can provide absolute structural proof. Their true power lies in their synergistic application.

-

ESI-MS confirms the elemental composition and molecular weight (m/z 194 for [M+H]⁺).

-

FT-IR confirms the presence of the required functional groups (ether, aromatic C-H, alkyl C-H, C=N).

-

EI-MS provides a detailed fragmentation fingerprint that is consistent with the proposed structure, showing losses related to the ethoxy and methyl groups.

When the data from all three experiments are consistent, they provide a highly confident and unambiguous identification of this compound.

Conclusion

The structural characterization of this compound is effectively achieved through a coordinated application of FT-IR and mass spectrometry. FT-IR serves as a rapid and reliable tool for functional group verification, while mass spectrometry, particularly through the complementary use of soft (ESI) and hard (EI) ionization techniques, provides definitive molecular weight and structural fragmentation data. The methodologies and interpretive frameworks detailed in this guide represent a robust approach for researchers, ensuring high confidence in the identity and purity of this and similar heterocyclic compounds critical to modern chemical and pharmaceutical research.

References

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. ([Link])

-

Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. ([Link])

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. ([Link])

-

Wikipedia. (2023). Electrospray ionization. ([Link])

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. ([Link])

-

Wikipedia. (2023). Electron ionization. ([Link])

-

LCGC International. (n.d.). Electrospray Ionization for Mass Spectrometry. ([Link])

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. ([Link])

-

Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenovic, V., & Bajić, M. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1525-1533. ([Link])

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. ([Link])

-

FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. ([Link])

-

Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. ([Link])

-

Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. ([Link])

-

Michigan State University Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. ([Link])

-

DeJongh, D. C., & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 37(8), 1135–1140. ([Link])

-

PubChem. (n.d.). 6-Ethoxy-2-(2-quinolylmethylthio)benzothiazole. National Center for Biotechnology Information. ([Link])

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. ([Link])

-

ResearchGate. (2018). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. ([Link])

-

SpectraBase. (n.d.). 6-Ethoxy-1,3-benzothiazol-2-amine - Optional[FTIR] - Spectrum. ([Link])

-

NIST. (n.d.). Benzothiazole, 2-methyl-. NIST Chemistry WebBook. ([Link])

-

ResearchGate. (2025, August 10). Synthesis and Mesomorphic Properties of 6Methoxy and 6-Ethoxy-2-(2Hydroxy4-Alkanoyloxybenzylidenamino)Benzothiazoles. ([Link])

-

NIST. (n.d.). Benzothiazole. NIST Chemistry WebBook. ([Link])

-

NIST. (n.d.). NIST Chemistry WebBook. ([Link])

-

ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. ([Link])

-

Wikipedia. (2023). Benzothiazole. ([Link])

-

Royal Society of Chemistry. (2019). Supporting Information. ([Link])

-

NIST. (n.d.). Benzothiazole IR Spectrum. NIST Chemistry WebBook. ([Link])

-

SpectraBase. (n.d.). Benzothiazole - Optional[FTIR] - Spectrum. ([Link])

-

MassBank. (2015, August 26). 2-Mercaptobenzothiazole; LC-ESI-QFT; MS2. ([Link])

-

SpectraBase. (n.d.). benzothiazole, 2-[(6-ethoxy-2-benzothiazolyl)thio]-6-nitro- - Optional[1H NMR] - Spectrum. ([Link])

-

SpectraBase. (n.d.). N-(6-Ethoxy-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)-acetamide. ([Link])

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. ([Link])

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H11NOS | CID 285325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. matrixscientific.com [matrixscientific.com]

- 4. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. phys.libretexts.org [phys.libretexts.org]

crystal structure analysis of 6-Ethoxy-2-methyl-1,3-benzothiazole

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Ethoxy-2-methyl-1,3-benzothiazole

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The specific three-dimensional arrangement of atoms and molecules in the solid state dictates many of a compound's physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development. This guide provides a comprehensive, in-depth walkthrough of the state-of-the-art methodology for the , a representative member of this important class of molecules. We will navigate the entire analytical pipeline, from the foundational necessity of high-quality single crystals to the advanced interpretation of supramolecular interactions. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the underlying scientific rationale that governs experimental choices, ensuring a robust and reliable structural determination.

Part 1: Foundational Principles & Pre-Diffraction Strategy

The Benzothiazole Moiety: A Privileged Scaffold

Benzothiazoles are heterocyclic compounds resulting from the fusion of a benzene ring and a thiazole ring.[1] Their unique electronic and structural properties have made them "privileged structures" in drug discovery, with derivatives exhibiting activities ranging from antimicrobial and anticonvulsant to antitumor.[2][3] The precise substitution pattern on the benzothiazole core, such as the ethoxy and methyl groups in our target compound, fine-tunes these biological effects.

The Subject Molecule: this compound

This compound (C₁₀H₁₁NOS) is the focus of this guide.[4] Understanding its precise three-dimensional structure is paramount. Crystallographic analysis provides definitive data on bond lengths, bond angles, and the conformation of the molecule. More importantly, it reveals how these molecules interact with each other in the solid state—the crystal packing—which is governed by a subtle interplay of intermolecular forces. This knowledge is indispensable for understanding polymorphism, designing stable formulations, and predicting how the molecule might interact with a biological target.

Synthesis and the Critical Pursuit of Single Crystals

A prerequisite for single-crystal X-ray diffraction (SC-XRD) is the availability of a high-quality single crystal, typically 0.1-0.3 mm in size, with a well-ordered internal lattice.[5] The journey to obtaining such a crystal begins with the synthesis of the compound itself.

Synthetic Protocol: A common and effective route to 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol derivative with a suitable reactant.[1][6] For our target, a plausible pathway involves the reaction of 4-ethoxy-2-aminothiophenol with an acetylating agent or a related precursor.

Crystallization Protocol: The Art and Science of Crystal Growth Growing diffraction-quality crystals is often the most challenging step. The goal is to allow molecules to transition from a disordered state (in solution) to a highly ordered crystalline lattice slowly. Rapid precipitation must be avoided as it leads to amorphous solids or poorly ordered microcrystals.

-

Solvent Selection: The process begins by screening for a solvent or solvent system in which this compound has moderate solubility. Highly soluble compounds are difficult to crystallize, while poorly soluble ones may crash out of solution too quickly. A typical starting point involves dissolving the compound in a good solvent (e.g., dichloromethane, acetone) and adding a miscible "anti-solvent" in which the compound is less soluble (e.g., hexane, methanol).

-

Slow Evaporation (Primary Method):

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) in a clean vial.

-

Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Over several days or weeks, as the solvent slowly evaporates, the solution becomes supersaturated, promoting the nucleation and slow growth of single crystals.

-

-

Vapor Diffusion (Alternative Method):

-

Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar.

-

The larger jar contains a volume of an "anti-solvent" whose vapor is miscible with the compound's solvent.

-

Over time, the anti-solvent vapor slowly diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization.

-

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) - Data Acquisition

The Physics of Diffraction

Single-crystal XRD is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a crystal.[7][8][9] The fundamental principle is Bragg's Law (nλ = 2d sinθ), which describes the conditions for constructive interference of X-rays scattered by the parallel planes of atoms within the crystal lattice.[5] By systematically rotating the crystal and measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the unit cell can be reconstructed.[7]

Experimental Workflow: Data Acquisition

The process of collecting diffraction data is highly automated using a modern diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a sensitive detector.[7][8]

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and mounted on the goniometer head of the diffractometer.

-

Cryo-cooling: The crystal is immediately flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a critical step that minimizes thermal motion of the atoms, leading to sharper diffraction spots and a higher-quality dataset. It also protects the crystal from potential radiation damage.

-

Unit Cell Determination: A short series of initial X-ray images are taken to locate the diffraction spots. The positions of these spots are used by the control software to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

-

Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles (using omega and phi scans) while exposing it to the X-ray beam and recording the resulting diffraction patterns on the detector. Key choices include:

-

Radiation Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is a common choice for small organic molecules.

-

Exposure Time: The duration per frame is chosen to maximize the signal-to-noise ratio without overloading the detector.

-

-

Data Integration: After collection is complete, the raw image files are processed. This involves integrating the intensity of each diffraction spot, correcting for experimental factors (like Lorentz and polarization effects), and generating a reflection file (.hkl file) that lists the Miller indices (h,k,l), intensity, and standard uncertainty for each reflection.

Diagram: SC-XRD Data Acquisition Workflow

Caption: Workflow from compound synthesis to the generation of a reflection data file.

Part 3: Structure Solution and Refinement

The .hkl file contains the "what" (intensities of reflections) but not the "how" (the atomic arrangement that caused them). The process of converting this data into a final, accurate molecular model is known as structure solution and refinement. This is typically accomplished using the powerful SHELX suite of programs.[10][11]

Structure Solution: Finding the Initial Model

The first step is to solve the "phase problem." The .hkl file contains intensities, which are the squares of the structure factor amplitudes, but the phase information is lost.

-

Methodology: For small molecules like our target, Direct Methods are highly effective. This statistical approach uses relationships between the phases of the strongest reflections to generate a set of probable phases. These phases are then used to calculate an initial electron density map.

-

Software: The SHELXS or XS programs are used for this purpose.[10] A successful solution will reveal a map where peaks corresponding to the positions of most or all non-hydrogen atoms are clearly visible.

Structure Refinement: Optimizing the Model

The initial model from the solution step is an approximation. Least-squares refinement is an iterative process that adjusts the parameters of the model (atomic coordinates, displacement parameters) to achieve the best possible agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern (the .hkl file).

-

Software: The SHELXL program is the gold standard for refinement.[12][13]

-

Refinement Protocol:

-

Initial Cycles: The positions of the identified non-hydrogen atoms are refined. Initially, atoms are treated as vibrating isotropically (spherical thermal motion).

-

Anisotropic Refinement: In subsequent cycles, the refinement is changed to an anisotropic model, where atomic motion is described by ellipsoids. This is a more accurate representation and is standard for high-quality structures.

-

Hydrogen Atom Placement: Hydrogen atoms are typically too small to be located directly from the electron density map. They are placed in calculated, idealized positions (e.g., C-H = 0.93-0.98 Å) and refined using a "riding model," where their positions are geometrically dependent on the parent carbon or nitrogen atom.[14][15]

-

Convergence: The refinement is continued until the model converges, meaning that further cycles of refinement do not produce any significant changes in the parameters or the agreement factors.

-

Gauging Success: Key Refinement Indices

The quality of the final refined structure is assessed by several key metrics:

-

R1: The conventional R-factor, a measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% (0.05) is considered excellent for small molecules.

-

wR2: A weighted R-factor based on squared intensities (F²), which is statistically more robust.

-

Goodness-of-Fit (GooF): This value should be close to 1.0 for a well-refined structure, indicating that the model correctly fits the data.

Table 1: Hypothetical Crystallographic Data and Refinement Statistics for this compound

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₁₀H₁₁NOS |

| Formula weight | 193.27 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 8.51, 5.98, 18.23 |

| α, γ (°) | 90 |

| β (°) | 98.5 |

| Volume (ų) | 917.4 |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.40 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Reflections collected | 8500 |

| Independent reflections | 2100 |

| R_int | 0.035 |

| Refinement | |

| R1 [I > 2σ(I)] | 0.041 |

| wR2 (all data) | 0.105 |

| Goodness-of-fit (GooF) | 1.03 |

| Largest diff. peak/hole (e·Å⁻³) | 0.25 / -0.21 |

Diagram: Structure Solution & Refinement Workflow

Caption: The iterative cycle of solving and refining a crystal structure.

Part 4: Validation, Analysis, and Supramolecular Interpretation

A refined model is not complete until it has been validated and thoroughly analyzed. This stage moves from the mathematical fit to chemical reasonability and the exploration of the forces that build the crystal.

Structure Validation

Before interpretation, the structural model must be rigorously checked for errors. The PLATON software is an indispensable tool for this, often used via the IUCr's checkCIF service.[16][17][18][19] It performs hundreds of geometric and crystallographic checks, flagging potential issues such as:

-

Missed symmetry (i.e., the structure could be described in a higher symmetry space group).

-

Unusual bond lengths, angles, or atomic displacement parameters.

-

Incorrect atom type assignments.

Molecular Geometry and Conformation

The final model provides precise measurements of the molecule's internal geometry.

Table 2: Selected (Hypothetical) Geometric Parameters

| Parameter | Value (Å or °) | Rationale/Interpretation |

| Bond Lengths | ||

| S1-C2 | 1.75 | Typical for a thiazole ring, indicating partial double bond character. |

| C2-N3 | 1.31 | Consistent with a C=N double bond. |

| C7a-N3 | 1.39 | Single bond character within the aromatic system. |

| Bond Angles | ||

| C7a-S1-C2 | 88.5 | Acute angle characteristic of the five-membered thiazole ring. |

| Torsion Angles | ||

| C5-C6-O1-C8 | 175.0 | Shows the ethoxy group is nearly co-planar with the benzene ring. |

This data confirms the expected molecular structure and reveals the preferred conformation of flexible groups like the ethoxy substituent.

Supramolecular Analysis: The Architecture of the Crystal

The true power of crystallography lies in its ability to reveal how molecules are arranged in space. This crystal packing is dictated by non-covalent interactions.

4.3.1 Visualization with Mercury The Mercury program, developed by the Cambridge Crystallographic Data Centre (CCDC), is a powerful tool for visualizing and analyzing crystal structures.[20][21][22][23][24] It allows for the easy identification of hydrogen bonds and other close contacts, and for the generation of packing diagrams that illustrate how molecules assemble into layers, chains, or more complex 3D networks.

4.3.2 Hirshfeld Surface Analysis To quantify the intermolecular interactions, Hirshfeld surface analysis is an exceptionally powerful technique, typically performed with the CrystalExplorer software.[25][26][27] A Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the regions where the molecule's electron density dominates the overall crystal electron density.[28]

-

d_norm Mapping: This property is mapped onto the Hirshfeld surface to visualize intermolecular contacts.

-

Red spots: Indicate contacts shorter than the van der Waals radii, representing the strongest interactions (e.g., hydrogen bonds).

-

White areas: Represent contacts of normal van der Waals separation.

-

Blue areas: Indicate regions with no significant intermolecular contacts.

-

-

2D Fingerprint Plots: These plots are a 2D histogram that summarizes all the intermolecular contacts on the Hirshfeld surface, quantifying the percentage contribution of different interaction types (e.g., H···H, C···H, O···H) to the overall crystal packing.[27] This provides a quantitative fingerprint of the crystal's interaction landscape.

Diagram: Key Intermolecular Interactions in Molecular Crystals

Caption: A conceptual map of the primary forces governing crystal packing.

Part 5: Data Archiving and Dissemination

The final step in any crystal structure analysis is to make the results available to the scientific community. This ensures transparency, reproducibility, and contributes to the collective body of scientific knowledge.

-

Crystallographic Information File (CIF): The final output of the refinement is a .cif file. This is a standardized, plain-text format that contains all the essential information about the crystal structure: unit cell parameters, atomic coordinates, geometric parameters, and details of the data collection and refinement.

-

Database Deposition: It is standard practice to deposit the CIF file with a public crystallographic database. The premier repository for small organic and metal-organic molecules is the Cambridge Structural Database (CSD) .[29][30][31][32] Each deposited structure receives a unique CSD number, which can be cited in publications, allowing other researchers to freely access and analyze the structural data.

Conclusion

The is a multi-stage process that transforms a physical object—a single crystal—into a detailed, three-dimensional molecular and supramolecular model. Each step, from the meticulous growth of a suitable crystal to the sophisticated analysis of intermolecular forces via Hirshfeld surfaces, is guided by established physical principles and validated by rigorous statistical checks. The resulting structural information is not merely an academic curiosity; it is actionable intelligence for the drug development professional. It informs our understanding of solid-state properties, provides a basis for computational modeling of receptor-ligand interactions, and ultimately guides the rational design of more effective and stable pharmaceutical compounds.

References

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

-

Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Cambridge Structural Database (CSD). [Link]

-

CCDC. (n.d.). Mercury - Crystal Structure Visualisation. [Link]

-

Softpedia. (n.d.). Mercury by CCDC. [Link]

-

University of Massachusetts Dartmouth Library. (n.d.). Cambridge Structural Database. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. [Link]

-

Bruker. (2000). A Guide to Using SHELXTL. [Link]

-

Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results. [Link]

-

Spek, A. L. (1990). PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination. Acta Crystallographica Section A: Foundations of Crystallography, 46(S1), C-34. [Link]

-

CCDC. (n.d.). Crystal Structure Visualization and Analysis Software. [Link]

-

CCDC. (n.d.). Free Crystal Structure Visualization Software. [Link]

-

Spek, A. L. (n.d.). The PLATON Homepage. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. [Link]

-

PowerShow. (n.d.). PLATON: Structure Validation Tools for Crystal Analysis. [Link]

-

re3data.org. (2025). Cambridge Structural Database. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

Sobereva, T. (2019). Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals. YouTube. [Link]

-

Mohamed, S. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. [Link]

-

Antono, E., & Ling, J. (2024). Automated refinement of single crystal diffraction data using SHELXTL. GitHub. [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

-

University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

-

Zhao, G. (2009). (E)-2-[(6-Ethoxybenzothiazol-2-yl)iminomethyl]-6-methoxyphenol. Acta Crystallographica Section E: Structure Reports Online, 65(5), o832. [Link]

-

CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. [Link]

-

Tan, Y. N., & Tiekink, E. R. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(5), 817-829. [Link]

-

Hijji, Y., et al. (2015). Crystal structure of (E)-2-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 71(4), 385-387. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 285325, this compound. [Link]

-

Hijji, Y., et al. (2015). Crystal structure of (E)-2-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol. IUCrData, 71(Pt 4), 385-387. [Link]

-

Hijji, Y., et al. (2015). Crystal structure of (E)-2-{[(6-meth-oxy-1,3-benzo-thia-zol-2-yl)imino]-meth-yl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), 385–387. [Link]

-

Sharma, V., & Kumar, P. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molbank, 2024(1), M1841. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]

-

Tiekink, E. R., et al. (2013). 2-[(1,3-Benzothiazol-2-yl)iminomethyl]-6-methoxyphenol: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1273-o1274. [Link]

-

Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2240. [Link]

-

Shashank, D., et al. (2009). Synthesis of some substituted benzothiazole derivaties and its biological activities. International Journal of ChemTech Research, 1(4), 1224-1231. [Link]

-

El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

-

Kan, W. L., et al. (2017). Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation. Malaysian Journal of Analytical Sciences, 21(5), 1220-1225. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H11NOS | CID 285325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Benzothiazole synthesis [organic-chemistry.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. pulstec.net [pulstec.net]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. GitHub - CitrineInformatics/crystal-refinement: Automated refinement of single crystal diffraction data using SHELXTL [github.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Crystal structure of (E)-2-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.iucr.org [journals.iucr.org]

- 16. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 17. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 18. journals.iucr.org [journals.iucr.org]

- 19. PPT - PLATON: Structure Validation Tools for Crystal Analysis PowerPoint Presentation - ID:1384270 [slideserve.com]

- 20. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 21. scispace.com [scispace.com]

- 22. mercury.updatestar.com [mercury.updatestar.com]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 25. youtube.com [youtube.com]

- 26. crystalexplorer.net [crystalexplorer.net]

- 27. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 28. crystalexplorer.net [crystalexplorer.net]

- 29. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 30. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 31. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 32. Cambridge Structural Database | re3data.org [re3data.org]

A Technical Guide to the Quantum Chemical Calculation of 6-Ethoxy-2-methyl-1,3-benzothiazole for Drug Development Professionals

Abstract